molecular formula C12H11IN2O B12303343 2-(Benzylamino)-6-iodopyridin-3-ol

2-(Benzylamino)-6-iodopyridin-3-ol

Cat. No.: B12303343
M. Wt: 326.13 g/mol
InChI Key: RYWCOCPJVOIRBV-UHFFFAOYSA-N
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Description

2-(Benzylamino)-6-iodopyridin-3-ol is a pyridine derivative with a hydroxyl group at position 3, an iodine atom at position 6, and a benzylamino substituent at position 2. Its molecular formula is C₁₂H₁₁IN₂O, with a molar mass of 350.13 g/mol (calculated).

Properties

Molecular Formula

C12H11IN2O

Molecular Weight

326.13 g/mol

IUPAC Name

2-(benzylamino)-6-iodopyridin-3-ol

InChI

InChI=1S/C12H11IN2O/c13-11-7-6-10(16)12(15-11)14-8-9-4-2-1-3-5-9/h1-7,16H,8H2,(H,14,15)

InChI Key

RYWCOCPJVOIRBV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC2=C(C=CC(=N2)I)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzylamino)-6-iodopyridin-3-ol typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often include the use of iodine or iodinating agents, benzylamine, and appropriate solvents and catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems can be employed to scale up the production process. The choice of solvents, temperature, and reaction time are critical factors in achieving efficient industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(Benzylamino)-6-iodopyridin-3-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield pyridine ketones, while reduction of the iodine atom can produce deiodinated pyridine derivatives.

Scientific Research Applications

2-(Benzylamino)-6-iodopyridin-3-ol has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases, including neurodegenerative disorders.

    Industry: Utilized in the development of novel materials and chemical processes

Mechanism of Action

The mechanism of action of 2-(Benzylamino)-6-iodopyridin-3-ol involves its interaction with specific molecular targets and pathways. The benzylamino group can interact with enzymes and receptors, modulating their activity. The iodine atom and hydroxyl group may also contribute to the compound’s reactivity and binding affinity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Pyridin-3-ol Family

The following pyridine derivatives share core structural similarities but differ in substituents, influencing their physicochemical and functional properties:

Table 1: Key Properties of Pyridin-3-ol Derivatives
Compound Name Molecular Formula CAS No. Substituents (Positions) Purity Applications/Notes
2-(Benzylamino)-6-iodopyridin-3-ol C₁₂H₁₁IN₂O N/A* 2-Benzylamino, 3-OH, 6-I N/A Hypothesized: Pharmaceutical intermediate
2-Chloro-6-iodopyridin-3-ol C₅H₃ClINO N/A 2-Cl, 3-OH, 6-I High Research applications; scalable synthesis
2-Aminopyridin-3-ol C₅H₆N₂O 16867-03-1 2-NH₂, 3-OH N/A Base compound; safety protocols documented
6-Amino-2-methylpyridin-3-ol C₆H₈N₂O 80683-84-7 2-CH₃, 3-OH, 6-NH₂ 98% Potential ligand or intermediate
Key Differences:

Molecular Weight and Solubility :

  • The target compound’s higher molecular weight (350.13 g/mol) versus 2-Chloro-6-iodopyridin-3-ol (231.44 g/mol) suggests reduced aqueous solubility, which may necessitate formulation adjustments for biological testing.

Functional Group Comparisons with Non-Pyridine Analogues

lists but-2-enamido derivatives with benzylamino substituents (e.g., 4-(Benzylamino)but-2-enamido). These compounds differ in core structure (linear vs. aromatic) but share the benzylamino group, which is associated with enhanced binding affinity in receptor-ligand interactions. However, the pyridine ring’s aromaticity in the target compound may confer distinct electronic properties compared to aliphatic systems.

Biological Activity

2-(Benzylamino)-6-iodopyridin-3-ol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, and relevant research findings.

  • Molecular Formula : C12H12N2O
  • Molecular Weight : 216.24 g/mol
  • IUPAC Name : 2-(benzylamino)-6-iodopyridin-3-ol

Antimicrobial Activity

Research indicates that 2-(Benzylamino)-6-iodopyridin-3-ol exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values suggest that the compound can inhibit bacterial growth at relatively low concentrations.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus15
Escherichia coli20
Pseudomonas aeruginosa25

Anticancer Properties

The compound has also been investigated for its anticancer potential. Studies have shown that it can induce apoptosis in cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The mechanism appears to involve the modulation of apoptotic pathways, including the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors.

Case Study: Apoptosis Induction in HeLa Cells

  • Experimental Setup : HeLa cells were treated with varying concentrations of 2-(Benzylamino)-6-iodopyridin-3-ol.
  • Findings : Flow cytometry analysis indicated a significant increase in early and late apoptotic cells at concentrations above 10 µM.

The biological activity of 2-(Benzylamino)-6-iodopyridin-3-ol is attributed to its ability to interact with specific molecular targets within cells. It is hypothesized that the compound may act as an inhibitor of certain kinases involved in cell proliferation and survival pathways, thus leading to enhanced apoptosis in cancer cells.

Synthesis and Structure-Activity Relationship (SAR)

Recent studies have focused on synthesizing derivatives of 2-(Benzylamino)-6-iodopyridin-3-ol to explore the structure-activity relationship (SAR). Variations in substituents on the benzylamine moiety have been shown to significantly affect both antimicrobial and anticancer activities.

Derivative Activity Profile
2-(4-Chlorobenzylamino)-6-iodopyridin-3-olEnhanced anticancer activity
2-(Phenylamino)-6-iodopyridin-3-olModerate antimicrobial activity

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